
(S)-3-Cyclobutylmorpholine
Vue d'ensemble
Description
(S)-3-Cyclobutylmorpholine is a cyclic amine that has been studied for its potential applications in various scientific research fields. This molecule is structurally similar to other cyclic amines, such as piperidine and pyrrolidine, which are commonly used in the synthesis of pharmaceuticals and other organic compounds. In
Mécanisme D'action
The mechanism of action of (S)-3-Cyclobutylmorpholine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This molecule has been shown to have a high affinity for certain neurotransmitter receptors, such as the muscarinic acetylcholine receptor, which is involved in the regulation of cognitive function and memory. By binding to these receptors, (S)-3-Cyclobutylmorpholine may enhance or inhibit the activity of certain neurotransmitters, leading to changes in brain function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-3-Cyclobutylmorpholine are still being studied, but preliminary research suggests that this molecule may have a number of beneficial effects on brain function and behavior. For example, it has been shown to enhance cognitive function and memory in animal models, and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-3-Cyclobutylmorpholine in lab experiments is its high affinity for certain neurotransmitter receptors, which makes it a useful tool for studying the role of these receptors in brain function and behavior. However, one limitation is the difficulty in synthesizing enantiomerically pure (S)-3-Cyclobutylmorpholine, which can be time-consuming and expensive.
Orientations Futures
There are many potential future directions for research on (S)-3-Cyclobutylmorpholine. One area of interest is in the development of new pharmaceuticals for the treatment of neurological disorders, particularly those involving cognitive dysfunction and memory impairment. Another area of interest is in the study of the molecular mechanisms underlying the effects of (S)-3-Cyclobutylmorpholine on neurotransmitter activity and brain function. Additionally, further research is needed to optimize the synthesis method for enantiomerically pure (S)-3-Cyclobutylmorpholine, and to identify any potential side effects or limitations of this molecule in lab experiments.
Applications De Recherche Scientifique
(S)-3-Cyclobutylmorpholine has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the development of new pharmaceuticals, particularly for the treatment of neurological disorders. This molecule has been shown to have a high affinity for certain neurotransmitter receptors, such as the muscarinic acetylcholine receptor, which is involved in the regulation of cognitive function and memory.
Propriétés
IUPAC Name |
(3S)-3-cyclobutylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMXMPNANXOTLP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H]2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856274 | |
| Record name | (3S)-3-Cyclobutylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1270063-87-0 | |
| Record name | (3S)-3-Cyclobutylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-2H-benzo[b][1,4]oxazine](/img/structure/B3394321.png)





![7,7-Difluoro-2-azabicyclo[4.1.0]heptane](/img/structure/B3394365.png)





